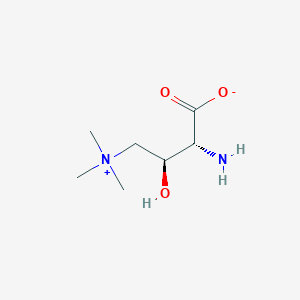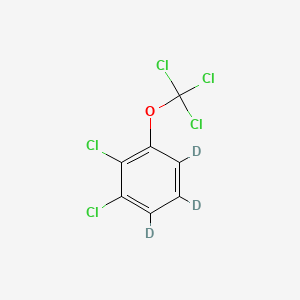
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate is a synthetic organic compound known for its vibrant color and fluorescence properties. It is commonly used as a dye and stain in various scientific and industrial applications. The compound is also known by other names such as Eosin B and is part of the xanthene dye family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate typically involves the bromination of fluorescein in the presence of sodium hydroxide. The reaction proceeds as follows:
Bromination: Fluorescein is dissolved in sodium hydroxide solution and brominated using bromine. This step introduces bromine atoms into the fluorescein molecule.
Salting Out: The brominated product is then treated with sodium to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled bromination and subsequent neutralization to obtain the disodium salt. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the bromine atoms, affecting the compound’s color and fluorescence.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .
Applications De Recherche Scientifique
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed as a stain for cell and tissue samples, aiding in the visualization of cellular structures.
Medicine: Utilized in histological staining to differentiate between different types of tissues and cells.
Industry: Applied in the manufacturing of colored products, including inks, paints, and textiles
Mécanisme D'action
The compound exerts its effects primarily through its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the light and re-emits it at a different wavelength, producing a fluorescent signal. This property is utilized in various imaging and analytical techniques to detect and visualize biological and chemical samples .
Comparaison Avec Des Composés Similaires
Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate is unique due to its specific bromination pattern, which imparts distinct fluorescence properties. Similar compounds include:
Eosin Y: Another xanthene dye with different bromination, leading to variations in color and fluorescence.
Fluorescein: The parent compound, which lacks bromine atoms and has different fluorescence characteristics.
Rhodamine B: A related xanthene dye with different substituents, used in similar applications but with distinct properties .
Propriétés
Numéro CAS |
25082-05-7 |
|---|---|
Formule moléculaire |
C20H8Br2Na2O5 |
Poids moléculaire |
534.1 g/mol |
Nom IUPAC |
disodium;2-(4,5-dibromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H10Br2O5.2Na/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;;/h1-8,23H,(H,25,26);;/q;2*+1/p-2 |
Clé InChI |
NGDDVWAGJLWTFH-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Br)[O-])Br)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)




![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)


